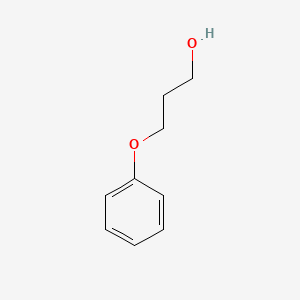

3-Phenoxy-1-propanol

Beschreibung

The exact mass of the compound 3-Phenoxypropan-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVDYRFLCAZENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210805 | |

| Record name | 3-Phenoxy 1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6180-61-6 | |

| Record name | 3-Phenoxy-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6180-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxy 1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006180616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6180-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenoxy 1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxypropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENOXY 1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515PBP1U72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenoxy-1-propanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural information of 3-Phenoxy-1-propanol, a versatile organic compound utilized in various scientific and industrial applications, including its role as an intermediate in the synthesis of more complex molecules in the pharmaceutical and cosmetic industries.[1]

Chemical Structure and Identification

This compound is an organic compound classified as a phenoxy alcohol. Its structure consists of a phenyl group linked to a propanol group through an ether bond.[1] This amphiphilic nature, with both a hydrophilic hydroxyl group and a hydrophobic aromatic moiety, makes it a useful surfactant in some formulations.[1]

Structural Representation:

Caption: A 2D representation of the this compound molecule.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature with a mild, ether-like odor.[1] It is miscible with common organic solvents like ethanol and acetone.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 6180-61-6 |

| Molecular Formula | C₉H₁₂O₂ |

| IUPAC Name | 3-phenoxypropan-1-ol |

| InChI | InChI=1S/C9H12O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |

| InChIKey | AWVDYRFLCAZENH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OCCCO |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 152.19 g/mol |

| Appearance | Clear colorless to pale yellow liquid[1] |

| Boiling Point | 83-85 °C |

| Density | 1.04 g/mL |

| pKa | 14.87 ± 0.10 (Predicted)[1] |

| λmax | 260 nm (lit.)[1] |

| Solubility | Soluble in water to some extent; miscible with common organic solvents.[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nucleophilic substitution reaction between a phenoxide and a 3-halo-1-propanol, or via the ring-opening of an epoxide. The following is an illustrative protocol for the synthesis from phenol and 3-chloro-1-propanol.

Illustrative Synthesis Workflow:

Caption: A diagram illustrating a typical laboratory synthesis workflow.

Detailed Methodology:

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with phenol and a suitable solvent (e.g., ethanol).

-

Deprotonation: An equimolar amount of a strong base, such as sodium hydroxide, is added to the flask to deprotonate the phenol, forming sodium phenoxide.

-

Nucleophilic Substitution: 3-Chloro-1-propanol is added to the reaction mixture, and the solution is heated to reflux for several hours to facilitate the nucleophilic substitution reaction.

-

Workup: After cooling to room temperature, the reaction mixture is neutralized with a dilute acid. The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the aromatic protons of the phenyl group, the methylene protons of the propyl chain, and the hydroxyl proton. The chemical shifts, splitting patterns, and integration of the signals provide detailed structural information.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbon atoms in the aromatic ring and the aliphatic chain, confirming the carbon framework of the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C stretching vibrations of the aromatic ring.

-

A strong C-O stretching band for the ether linkage.

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (152.19 g/mol ). Fragmentation patterns can further corroborate the proposed structure.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis.[1] Its bifunctional nature allows for a variety of chemical modifications at both the hydroxyl group and the aromatic ring. In the pharmaceutical industry, the phenoxypropanolamine backbone is a key structural motif in many β-blocker medications. While this compound itself is not typically the active pharmaceutical ingredient, its derivatives are of significant interest in drug discovery and development.

Safety and Handling

This compound may cause skin and eye irritation. It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Phenoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxy-1-propanol, a member of the ether alcohol class of organic compounds, presents as a colorless to pale yellow liquid at ambient temperatures.[1] Possessing a mild, characteristic ether-like scent, this compound is noted for its moderate viscosity.[1] Its amphiphilic nature, stemming from the presence of both a hydrophilic hydroxyl group and a hydrophobic aromatic moiety, renders it miscible with a variety of common organic solvents, including ethanol, acetone, and ethyl acetate.[1] This dual characteristic also makes it a valuable component in surfactant formulations.[1]

Synthesized industrially and not found in nature, this compound serves diverse roles across several industries. It is utilized in the cosmetic and pharmaceutical sectors as a solvent, preservative booster, and as an intermediate in the synthesis of more complex molecules.[1] Furthermore, it finds application in agricultural formulations as an emulsifier.[1]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its chemical behavior and spectroscopic profile.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, application, and for predicting its behavior in various chemical and biological systems.

Identification and General Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 3-phenoxypropan-1-ol, 1-Propanol, 3-phenoxy- | [1][2] |

| CAS Number | 6180-61-6 | [1][2] |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Odor | Mild, characteristic ether-like | [1] |

Quantitative Physicochemical Data

| Property | Value |

| Boiling Point | 83-85 °C |

| Density | 1.04 g/mL |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C |

| Melting Point | Not readily available in literature |

| pKa (Predicted) | 14.87 ± 0.10[1][4] |

| LogP (Octanol-Water Partition Coefficient) | 1.93 |

| Refractive Index | 1.528-1.530[4] |

| Maximum UV Absorption (λmax) | 260 nm (lit.)[1][4] |

Chemical Properties and Reactivity

This compound exhibits chemical reactivity characteristic of its two primary functional groups: the ether linkage and the primary alcohol.

Reactivity of the Ether Group

The ether linkage in this compound is generally stable under many conditions, which contributes to its utility as a solvent. However, it can undergo cleavage under strongly acidic conditions, typically in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).[5][6][7][8] The reaction proceeds via protonation of the ether oxygen, forming a better leaving group, followed by nucleophilic attack by the halide ion.[6][7] Given the structure of this compound, cleavage would likely occur via an Sₙ2 mechanism.[5][8]

Reactivity of the Primary Alcohol Group

The primary alcohol functional group in this compound can undergo a variety of reactions common to this class of compounds.

-

Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids.[9][10][11] The choice of oxidizing agent determines the product.

-

Esterification: In the presence of a carboxylic acid and an acid catalyst, this compound can form an ester.

-

Dehydration: Under acidic conditions and heat, alcohols can undergo dehydration to form alkenes.[9][10]

-

Reaction with Active Metals: Like other alcohols, it can react with active metals such as sodium to produce a sodium alkoxide and hydrogen gas.[10]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point (Micro Method)

Objective: To determine the boiling point of this compound using a small sample volume.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heating oil

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube is placed, open end down, into the test tube containing the sample.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing heating oil.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Objective: To accurately measure the density of this compound.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Water bath (for temperature control)

-

Thermometer

-

Sample of this compound

Procedure:

-

The empty, clean, and dry pycnometer is weighed on the analytical balance.

-

The pycnometer is filled with distilled water and placed in a water bath at a constant temperature (e.g., 20°C) until thermal equilibrium is reached. The volume is adjusted to the calibration mark, and the pycnometer is reweighed.

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with this compound, brought to the same constant temperature in the water bath, adjusted to the mark, and weighed.

-

The density of this compound is calculated using the masses of the empty pycnometer, the pycnometer filled with water, and the pycnometer filled with the sample, along with the known density of water at that temperature.

Determination of Solubility

Objective: To determine the solubility of this compound in various solvents.

Apparatus:

-

Test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

Sample of this compound

-

Solvents: Water, ethanol, acetone, ethyl acetate, 5% aq. NaOH, 5% aq. HCl

Procedure:

-

A small, measured amount of this compound (e.g., 0.1 mL) is placed in a series of test tubes.

-

A measured volume of a solvent (e.g., 3 mL) is added to each test tube.

-

The mixtures are agitated vigorously using a vortex mixer or by stirring.

-

The miscibility or solubility is observed and recorded. For immiscible liquids, the formation of two distinct layers is noted. For solids, the disappearance of the solid phase indicates solubility.

-

For aqueous solutions, the pH can be tested with litmus paper to observe any acidic or basic properties.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Alcohol): A strong band in the 1000-1200 cm⁻¹ region.

-

C-O Stretch (Ether): A band in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of this compound would provide detailed information about the proton environments. The expected signals would be:

-

Aromatic Protons: A multiplet in the aromatic region (δ 6.8-7.3 ppm).

-

-OCH₂- Protons (adjacent to the phenyl group): A triplet.

-

-CH₂- Protons (central methylene group): A multiplet (quintet).

-

-CH₂OH Protons: A triplet.

-

-OH Proton: A singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR would show distinct signals for each of the unique carbon atoms in the molecule.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 152.[3] Common fragmentation patterns for alcohols and ethers would be expected.[12] For alcohols, a loss of water (M-18) is a common fragmentation.[12] Alpha-cleavage next to the oxygen is also a typical fragmentation pathway for alcohols.[12] For ethers, cleavage of the C-O bond is a characteristic fragmentation.

Safety and Handling

This compound is considered to have low acute toxicity. However, prolonged or repeated skin contact may lead to irritation or sensitization in susceptible individuals.[1] Inhalation of vapors can cause respiratory discomfort, and direct eye contact may result in mild to moderate irritation.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a versatile chemical with a range of applications stemming from its unique physicochemical properties. This guide has provided a detailed overview of these characteristics, including quantitative data, reactivity profiles, and spectroscopic information. The outlined experimental protocols offer a foundation for the accurate determination of its key properties, which is essential for its effective and safe use in research, development, and industrial applications.

References

- 1. Page loading... [guidechem.com]

- 2. 1-Propanol, 3-phenoxy- [webbook.nist.gov]

- 3. 3-Phenoxy 1-propanol | C9H12O2 | CID 80319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. savemyexams.com [savemyexams.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. chem.libretexts.org [chem.libretexts.org]

3-Phenoxy-1-propanol CAS number 6180-61-6 properties

An In-depth Technical Guide to 3-Phenoxy-1-propanol (CAS: 6180-61-6)

This guide provides a comprehensive overview of this compound (CAS: 6180-61-6), tailored for researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, safety and toxicological data, industrial applications, and detailed experimental protocols for synthesis and analysis.

Physicochemical Properties

This compound is a colorless to pale yellow liquid organic compound belonging to the class of ether alcohols.[1] Its structure, featuring both a hydrophilic hydroxyl group and a hydrophobic aromatic moiety, gives it amphiphilic properties.[1] This makes it a versatile solvent and intermediate in various applications.

| Property | Value | Source(s) |

| CAS Number | 6180-61-6 | [2] |

| Molecular Formula | C₉H₁₂O₂ | [2][3] |

| Molecular Weight | 152.19 g/mol | [2][3] |

| IUPAC Name | 3-phenoxypropan-1-ol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 250.2 °C @ 760 mmHg 153 °C @ 23 mmHg | [3] |

| Density | 1.08 - 1.1 g/cm³ | [3] |

| Flash Point | 105 °C (221 °F) | [3] |

| Refractive Index | 1.520 - 1.53 | [3] |

| logP | 1.93 | [3] |

| Solubility | Miscible with ethanol, acetone, and ethyl acetate; some solubility in water. | [1] |

Toxicology and Safety Data

According to the Globally Harmonized System (GHS), this compound is classified as an irritant and harmful if swallowed.[2][4] The toxicological properties of this compound have not been thoroughly investigated.[3][4] Standard precautions for handling laboratory chemicals should be observed.

| Hazard Class & Category | GHS Statement | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [4] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [2][4] |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | [2][4] |

| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | [2][4] |

Handling and First Aid:

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves, and ensure adequate ventilation.[3][4][5]

-

In case of contact:

-

Fire Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

Industrial and Research Applications

The unique properties of this compound make it a valuable component in a wide range of products.

-

Cosmetics and Personal Care: It is widely used as a preservative, a solvent for other ingredients, and as a fragrance fixative in creams, lotions, and perfumes.[1][6]

-

Pharmaceuticals: The compound serves as a preservative booster and solvent in topical medications and oral care products.[1][6]

-

Coatings and Adhesives: It acts as an effective solvent for a variety of resins, making it useful in the formulation of paints, inks, and adhesives.[7]

-

Chemical Synthesis: As a building block, it is used as an intermediate in the synthesis of more complex molecules.[1][7]

-

Cleaning Products: Its ability to dissolve oils and fats makes it a useful component in both industrial and household cleaning formulations.[6][7]

-

Agrochemicals: In agricultural products, it can function as an emulsifier or solvent.[1]

-

Textiles: It is used as a dye carrier to ensure even distribution in fabrics and leather.[6]

Chemical Synthesis and Quality Control

The primary synthesis of this compound is typically achieved via a nucleophilic substitution reaction.[1] Quality control relies on standard analytical techniques to ensure purity and identity.

A common method for preparing this compound involves the alkylation of phenol.[1] The diagram below illustrates a representative reaction pathway.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative laboratory-scale procedure based on the Williamson ether synthesis, a common method for preparing such compounds.[1]

-

Reagents and Equipment:

-

Phenol

-

3-chloro-1-propanol

-

Sodium hydroxide (NaOH) pellets

-

Anhydrous ethanol (solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, distillation apparatus

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in anhydrous ethanol under gentle warming until fully dissolved to form sodium ethoxide.

-

Add one molar equivalent of phenol to the flask and stir for 15-20 minutes.

-

Attach a reflux condenser and add 1.1 molar equivalents of 3-chloro-1-propanol dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Remove the ethanol solvent using a rotary evaporator.

-

Add deionized water to the residue to dissolve the sodium chloride byproduct.

-

Transfer the mixture to a separatory funnel and extract the organic phase using diethyl ether (3x volumes).

-

Combine the organic extracts, wash with a brine solution, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the resulting crude oil via vacuum distillation to yield pure this compound.

-

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol outlines a method for analyzing the purity of this compound, adapted from established analytical methodologies for similar compounds.[8]

-

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Analytical Column: Newcrom R1 or equivalent C18 reverse-phase column.[8]

-

Mobile Phase A: Deionized water with 0.1% formic acid (for MS compatibility).[8]

-

Mobile Phase B: Acetonitrile (MeCN) with 0.1% formic acid.[8]

-

This compound standard and sample for analysis.

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard at 1.0 mg/mL in acetonitrile. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample to a final concentration of approximately 0.1 mg/mL in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 260 nm

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Return to 5% B

-

19-25 min: Re-equilibration at 5% B

-

-

-

Analysis:

-

Inject a blank (mobile phase) to establish a baseline.

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

-

-

References

- 1. Page loading... [guidechem.com]

- 2. 3-Phenoxy 1-propanol | C9H12O2 | CID 80319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:6180-61-6 | Chemsrc [chemsrc.com]

- 4. angenechemical.com [angenechemical.com]

- 5. echemi.com [echemi.com]

- 6. Phenoxy Propanol: Applications and Benefits in Various Industries - Tristar Intermediaties Blog [tristarintermediates.org]

- 7. matangiindustries.com [matangiindustries.com]

- 8. Separation of 3-Phenoxy 1-propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectroscopic data of 3-Phenoxy-1-propanol (FTIR, Raman, NMR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Phenoxy-1-propanol (CAS No: 6180-61-6, Molecular Formula: C₉H₁₂O₂), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in drug development and other scientific endeavors.

Introduction

This compound is an organic compound featuring a phenoxy group linked to a propanol chain. Its molecular structure gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and for studying its interactions in various chemical and biological systems. This guide presents a compilation of its key spectroscopic data in a structured format, supplemented with detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the FTIR, Raman, NMR, and Mass Spectrometric analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its principal functional groups: the hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) moieties.

Table 1: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3360 | O-H stretch (broad) | Strong |

| ~3060, 3040 | C-H stretch (aromatic) | Medium |

| ~2940, 2870 | C-H stretch (aliphatic) | Medium |

| ~1600, 1500 | C=C stretch (aromatic ring) | Strong |

| ~1240 | C-O-C stretch (aryl ether) | Strong |

| ~1050 | C-O stretch (primary alcohol) | Strong |

| ~750, 690 | C-H out-of-plane bend (aromatic) | Strong |

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR, particularly for the non-polar bonds within the molecule.

Table 2: Raman Spectral Data of this compound

| Raman Shift (cm⁻¹) | Assignment | Intensity |

| ~3060 | C-H stretch (aromatic) | Strong |

| ~2930 | C-H stretch (aliphatic) | Strong |

| ~1600 | C=C stretch (aromatic ring) | Strong |

| ~1000 | Ring breathing mode (aromatic) | Strong |

| ~830 | C-O-C symmetric stretch | Medium |

Note: The exact peak positions and intensities can be influenced by the excitation wavelength and sample state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of publicly available experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established computational models and provide a reliable estimate for spectral interpretation.

Table 3: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | t | 2H | H-3', H-5' (aromatic) |

| ~6.95 | d | 2H | H-2', H-6' (aromatic) |

| ~6.90 | t | 1H | H-4' (aromatic) |

| ~4.10 | t | 2H | H-3 (O-CH₂) |

| ~3.80 | t | 2H | H-1 (CH₂-OH) |

| ~2.05 | p | 2H | H-2 (-CH₂-) |

| ~2.50 | s (broad) | 1H | -OH |

Prediction performed in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). t = triplet, d = doublet, p = pentet, s = singlet.

Table 4: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ ppm) | Assignment |

| ~158.5 | C-1' (aromatic) |

| ~129.5 | C-3', C-5' (aromatic) |

| ~121.0 | C-4' (aromatic) |

| ~114.5 | C-2', C-6' (aromatic) |

| ~67.0 | C-3 (O-CH₂) |

| ~61.0 | C-1 (CH₂-OH) |

| ~32.0 | C-2 (-CH₂-) |

Prediction performed in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)

The mass spectrum of this compound obtained via Gas Chromatography-Mass Spectrometry (GC-MS) shows a molecular ion peak and characteristic fragmentation patterns.

Table 5: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | 25 | [M]⁺ (Molecular Ion) |

| 94 | 100 | [C₆H₅OH]⁺ (Phenol) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl) |

| 58 | 40 | [C₃H₆O]⁺ |

Note: Fragmentation patterns can vary with the ionization method and energy.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analyses presented above.

FTIR Spectroscopy

-

Sample Preparation: A drop of neat this compound liquid was placed between two potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer was used for analysis.[1]

-

Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum. Multiple scans were averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram was Fourier-transformed to produce the final infrared spectrum.

Raman Spectroscopy

-

Sample Preparation: A small amount of neat this compound was placed in a glass capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a diode laser excitation source (e.g., 785 nm) and a charge-coupled device (CCD) detector was used.

-

Data Acquisition: The sample was irradiated with the laser, and the scattered light was collected at a 90° angle. The spectral range was set to cover the fingerprint region (200-3200 cm⁻¹). An appropriate laser power and exposure time were selected to obtain a good quality spectrum without causing sample degradation.

-

Data Processing: The raw spectrum was corrected for baseline and cosmic ray artifacts.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) was used for both ¹H and ¹³C NMR experiments.

-

Data Acquisition:

-

¹H NMR: A standard pulse-acquire sequence was used. Key parameters included a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

¹³C NMR: A proton-decoupled pulse sequence was employed to obtain a spectrum with single lines for each carbon. A wider spectral width (~240 ppm) was used.

-

-

Data Processing: The Free Induction Decays (FIDs) were Fourier-transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) was prepared.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source was used.

-

Data Acquisition:

-

GC: A suitable capillary column (e.g., DB-5ms) was used for separation. The oven temperature was programmed to ramp from a low initial temperature to a final temperature to ensure good separation of the analyte from any impurities. Helium was used as the carrier gas.

-

MS: The mass spectrometer was operated in full scan mode over a mass range of m/z 40-400. The ionization energy was typically set to 70 eV.

-

-

Data Processing: The resulting total ion chromatogram (TIC) was analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak was extracted and compared with spectral libraries for confirmation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of functional groups with key spectroscopic signals.

Conclusion

This technical guide provides a consolidated resource of the key spectroscopic data for this compound. The presented FTIR, Raman, predicted NMR, and MS data, along with the detailed experimental protocols, will be valuable for researchers and scientists in the positive identification and characterization of this compound. The structured presentation of this data is intended to facilitate its use in drug development and other research applications where a thorough understanding of a molecule's physicochemical properties is paramount.

References

The Amphiphilic Nature of 3-Phenoxy-1-propanol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Physicochemical Properties and Applications of a Versatile Excipient

Introduction

3-Phenoxy-1-propanol (CAS No. 6180-61-6) is an organic compound belonging to the glycol ether family, characterized by the presence of both a hydrophilic hydroxyl group and a hydrophobic phenoxy group within its molecular structure. This inherent duality confers an amphiphilic nature upon the molecule, making it a subject of interest for a variety of applications, particularly in the pharmaceutical and cosmetic industries. Its ability to interact with both polar and non-polar environments allows it to function as a solvent, co-solvent, emulsifier, and penetration enhancer. This technical guide provides a comprehensive overview of the amphiphilic properties of this compound, presenting key physicochemical data, detailed experimental protocols for its characterization, and visualizations of its molecular interactions and synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Physicochemical Properties of this compound

The amphiphilic character of this compound is quantitatively described by its physicochemical properties. These parameters are crucial for predicting its behavior in various formulations and for designing specific applications. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 250.2 ± 13.0 °C at 760 mmHg | |

| Density | 1.04 g/cm³ | |

| LogP (Octanol/Water) | 1.448 (Calculated) | [3] |

| Water Solubility | Soluble to some extent | [1] |

| Solubility in Organics | Miscible with ethanol, acetone, ethyl acetate | [1] |

The Core of Amphiphilicity: Structural and Functional Aspects

The amphiphilic nature of this compound arises from its distinct molecular domains: a polar head and a non-polar tail.

-

Hydrophilic Head: The terminal hydroxyl (-OH) group of the propanol chain is polar and capable of forming hydrogen bonds with water and other polar molecules. This region is responsible for its solubility in aqueous media.

-

Hydrophobic Tail: The phenoxy group, consisting of a phenyl ring attached to an ether linkage, is non-polar and lipophilic. This part of the molecule interacts favorably with non-polar substances like oils and lipids.

This dual characteristic allows this compound to act as an interface between aqueous and oily phases, reducing the interfacial tension and enabling the formation of stable emulsions.[1]

Synthesis of this compound

This compound is typically synthesized via the Williamson ether synthesis. A common method involves the reaction of sodium phenoxide with 3-chloro-1-propanol. The phenoxide ion acts as a nucleophile, displacing the chloride ion from the alkyl halide.

Experimental Protocols for Characterizing Amphiphilicity

To quantitatively assess the amphiphilic nature of a compound like this compound, several experimental techniques are employed. Below are detailed protocols for two key experiments.

Determination of the Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) phase. It is a key indicator of lipophilicity and is crucial for predicting the absorption and distribution of a drug candidate.

Principle: The "shake-flask" method is a traditional and reliable technique for determining LogP. A solution of the compound is prepared in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Materials:

-

This compound

-

n-Octanol (reagent grade, pre-saturated with water)

-

Purified water (reagent grade, pre-saturated with n-octanol)

-

Separatory funnels

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a large separatory funnel. Shake vigorously for 30 minutes and then allow the phases to separate for at least 24 hours. Drain and store each phase separately.

-

Preparation of the Test Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of either the pre-saturated n-octanol or water to create a stock solution. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a separatory funnel, add a known volume of the stock solution and the other pre-saturated solvent. The volume ratio of the two phases is typically 1:1, but can be adjusted depending on the expected LogP value.

-

Equilibration: Stopper the separatory funnel and shake it vigorously for a predetermined amount of time (e.g., 1 hour) to ensure thorough mixing and partitioning of the solute. A vortex mixer can be used for smaller volumes.

-

Phase Separation: Allow the funnel to stand undisturbed until the two phases have completely separated. To break up any emulsions, centrifugation may be necessary.

-

Sampling and Analysis: Carefully withdraw a sample from both the aqueous and the octanol phases.

-

Quantification: Determine the concentration of this compound in each phase using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase ([C]octanol) to the concentration in the aqueous phase ([C]water). The LogP is the base-10 logarithm of P.

P = [C]octanol / [C]water

LogP = log10(P)

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. It is a fundamental property of amphiphilic molecules and indicates the onset of self-assembly in solution. While no experimentally determined CMC for this compound has been reported in the literature, this protocol describes a common method for its determination.

Principle: Surface tensiometry is a widely used method to determine the CMC of surfactants. As the concentration of the surfactant increases, it adsorbs at the air-water interface, causing a decrease in the surface tension of the solution. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk of the solution. At this point, the surface tension reaches a plateau or changes its slope significantly. The concentration at which this change occurs is the CMC.

Materials:

-

This compound

-

High-purity water

-

Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water.

-

Preparation of Dilutions: Prepare a series of dilutions of the stock solution with varying concentrations of this compound. The concentration range should span the expected CMC.

-

Surface Tension Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of the pure water as a reference.

-

For each dilution, starting from the lowest concentration, measure the surface tension. Ensure that the temperature is constant throughout the experiment.

-

Allow the system to equilibrate before each measurement.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the concentration (log C) of this compound.

-

The resulting plot will typically show two distinct linear regions.

-

The intersection of the two lines corresponds to the Critical Micelle Concentration (CMC).

-

Applications in Drug Development

The amphiphilic nature of this compound makes it a versatile excipient in pharmaceutical formulations.

Role as a Solubilizing Agent

For poorly water-soluble drugs, this compound can act as a co-solvent, increasing the drug's solubility in aqueous formulations. Its hydrophobic phenoxy group can interact with the lipophilic drug molecule, while the hydrophilic hydroxyl group maintains its interaction with the aqueous medium.

Function as a Penetration Enhancer in Topical and Transdermal Drug Delivery

This compound, like other glycol ethers, can function as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the skin barrier, primarily the stratum corneum.

Mechanism of Action: The primary mechanism by which this compound is thought to enhance skin penetration is by disrupting the highly ordered lipid bilayer of the stratum corneum. Its amphiphilic nature allows it to insert itself into the lipid matrix, increasing its fluidity and creating transient pores. This disruption reduces the diffusional resistance of the stratum corneum, allowing the drug to permeate more readily into the deeper layers of the skin and eventually reach the systemic circulation.

Conclusion

This compound's distinct amphiphilic character, stemming from its hydrophilic hydroxyl group and hydrophobic phenoxy moiety, underpins its utility in a range of scientific and industrial applications. This technical guide has provided a detailed overview of its key physicochemical properties, standardized protocols for the experimental determination of its LogP and CMC, and insights into its role as a versatile excipient in drug development. The ability to quantify and understand its amphiphilic nature is paramount for formulators aiming to leverage its properties for enhanced solubility and improved drug delivery, particularly in topical and transdermal systems. The provided experimental frameworks and conceptual diagrams serve as a foundational resource for further research and application of this compound in advanced pharmaceutical formulations.

References

Synthesis of 3-Phenoxy-1-propanol from Phenol and 1,3-Propanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-phenoxy-1-propanol, a valuable intermediate in the pharmaceutical and chemical industries. While a direct, one-step synthesis from phenol and 1,3-propanediol is not prominently described in the literature, this document outlines two plausible and effective multi-step synthetic pathways. The primary route detailed is a modified Williamson ether synthesis, which involves the initial conversion of 1,3-propanediol to a more reactive halo-alcohol intermediate. A second potential pathway, the Mitsunobu reaction, is also discussed. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction parameters, and visualizations of the reaction mechanisms and experimental workflow to aid in practical application.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and specialty chemicals. Its structure, incorporating both a phenoxy group and a primary alcohol, allows for diverse functionalization, making it a versatile precursor in drug development and materials science. This guide focuses on the synthesis of this compound starting from two readily available bulk chemicals: phenol and 1,3-propanediol.

Proposed Synthetic Pathways

Two principal synthetic strategies are presented for the preparation of this compound from phenol and 1,3-propanediol.

Pathway 1: Modified Williamson Ether Synthesis

The most practical and widely applicable approach is a two-step modification of the Williamson ether synthesis.[1][2] This method circumvents the low reactivity of the hydroxyl groups in 1,3-propanediol for direct etherification.

-

Step 1: Halogenation of 1,3-Propanediol. 1,3-propanediol is first converted to a more reactive monohalo-alcohol, such as 3-bromo-1-propanol.[3] This is a selective reaction where one hydroxyl group is replaced by a halogen, leaving the other available for subsequent reaction.[3]

-

Step 2: Etherification. The resulting 3-halo-1-propanol then reacts with sodium phenoxide, prepared by treating phenol with a strong base like sodium hydroxide, in a classic SN2 reaction to form the desired this compound.[4]

Pathway 2: The Mitsunobu Reaction

The Mitsunobu reaction offers an alternative route for the direct conversion of alcohols to a variety of functional groups, including ethers.[5][6][7] In this case, 1,3-propanediol would act as the alcohol, and phenol as the nucleophile. This reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] A key advantage of the Mitsunobu reaction is that it often proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol in 1,3-propanediol.[7]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the modified Williamson ether synthesis.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 1,3-Propanediol | C₃H₈O₂ | 76.09 | ≥99% | Sigma-Aldrich |

| Hydrobromic acid | HBr | 80.91 | 48% in water | Acros Organics |

| Sulfuric acid | H₂SO₄ | 98.08 | 98% | Fisher Scientific |

| Phenol | C₆H₅OH | 94.11 | ≥99% | Alfa Aesar |

| Sodium hydroxide | NaOH | 40.00 | ≥98% | EMD Millipore |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | J.T. Baker |

| Dichloromethane | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | VWR Chemicals |

| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous | EMD Millipore |

Step 1: Synthesis of 3-Bromo-1-propanol from 1,3-Propanediol

This procedure is adapted from established methods for the selective monobromination of diols.[3]

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-propanediol (38.0 g, 0.5 mol).

-

Slowly and with cooling in an ice bath, add concentrated hydrobromic acid (48%, 119 g, 0.7 mol).

-

Carefully add concentrated sulfuric acid (10 mL) dropwise.

-

Heat the mixture to reflux (approximately 120-125 °C) and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-bromo-1-propanol.

-

Purify the crude product by vacuum distillation.

| Parameter | Value |

| Reaction Temperature | 120-125 °C |

| Reaction Time | 4 hours |

| Expected Yield | 70-80% |

| Boiling Point of Product | 79-81 °C at 15 mmHg |

Step 2: Synthesis of this compound

This step follows the general principles of the Williamson ether synthesis.[1][8]

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve phenol (23.5 g, 0.25 mol) in 150 mL of ethanol.

-

Slowly add a solution of sodium hydroxide (10.0 g, 0.25 mol) in 50 mL of water.

-

Heat the mixture to 60 °C and stir for 30 minutes to ensure complete formation of sodium phenoxide.

-

Add the previously prepared 3-bromo-1-propanol (34.7 g, 0.25 mol) dropwise over a period of 1 hour.

-

After the addition is complete, heat the mixture to reflux and maintain for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add 150 mL of water to the residue and extract with dichloromethane (3 x 75 mL).

-

Combine the organic extracts, wash with 5% sodium hydroxide solution (2 x 50 mL) to remove unreacted phenol, and then with water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to yield pure this compound.[9][10]

| Parameter | Value |

| Reaction Temperature | Reflux (Ethanol) |

| Reaction Time | 6 hours |

| Expected Yield | 85-95% |

| Boiling Point of Product | 145-147 °C at 10 mmHg |

General Experimental Workflow

The overall experimental process can be visualized as a streamlined workflow from starting materials to the final purified product.

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of this compound from phenol and 1,3-propanediol. The modified Williamson ether synthesis is presented as the more established and scalable method, with a comprehensive experimental protocol provided. The Mitsunobu reaction is offered as a potential alternative. The inclusion of quantitative data, detailed procedures, and clear visualizations is intended to provide researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this important chemical intermediate.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 6180-61-6 | Benchchem [benchchem.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 3-Phenoxy 1-propanol | C9H12O2 | CID 80319 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nucleophilic Substitution Synthesis of 3-Phenoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-phenoxy-1-propanol, a valuable intermediate in the pharmaceutical and chemical industries. The primary focus of this document is the nucleophilic substitution reaction, specifically the Williamson ether synthesis, which represents the most common and efficient method for its preparation. This guide will detail the underlying chemical principles, provide a step-by-step experimental protocol, and present relevant quantitative data for the synthesis and characterization of the target compound.

Introduction

This compound is an aromatic ether alcohol with applications as a solvent, intermediate, and building block in the synthesis of various organic molecules. Its structure, featuring both a phenyl ether and a primary alcohol functional group, makes it a versatile precursor for further chemical modifications. The most prevalent synthetic route to this compound is the Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2] This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[2]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound via the Williamson ether synthesis involves two key steps:

-

Deprotonation of Phenol: In the initial step, a base, typically a strong hydroxide such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate the acidic hydroxyl group of phenol. This acid-base reaction generates the sodium or potassium phenoxide salt, a potent nucleophile.

-

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of 3-chloro-1-propanol, which bears a good leaving group (chloride). This concerted, one-step S\textsubscript{N}2 reaction results in the displacement of the chloride ion and the formation of the ether linkage, yielding this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the Williamson ether synthesis.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| Phenol | C₆H₅OH | 94.11 |

| Sodium Hydroxide | NaOH | 40.00 |

| 3-Chloro-1-propanol | C₃H₇ClO | 94.54 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

3.2. Procedure

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9.41 g (0.1 mol) of phenol in 50 mL of a suitable solvent like ethanol or methanol. While stirring, slowly add a solution of 4.00 g (0.1 mol) of sodium hydroxide in 20 mL of water. The reaction is exothermic and the formation of sodium phenoxide should be apparent.

-

Reaction with 3-Chloro-1-propanol: To the freshly prepared sodium phenoxide solution, add 9.45 g (0.1 mol) of 3-chloro-1-propanol dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Wash the organic layer sequentially with 50 mL of 5% aqueous sodium hydroxide solution to remove any unreacted phenol, followed by 50 mL of water, and finally 50 mL of brine.

-

Drying and Solvent Removal: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

-

Purification: The crude product is then purified by vacuum distillation to obtain pure this compound.

Data Presentation

4.1. Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₂O₂[3] |

| Molar Mass | 152.19 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 250.2 ± 13.0 °C at 760 mmHg |

| Density | 1.04 g/cm³ |

4.2. Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 6.98-6.88 (m, 3H, Ar-H), 4.10 (t, 2H, -O-CH₂-), 3.85 (t, 2H, -CH₂-OH), 2.50 (br s, 1H, -OH), 2.05 (quintet, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR | Predicted δ (ppm): 158.8 (Ar C-O), 129.5 (Ar C-H), 121.0 (Ar C-H), 114.5 (Ar C-H), 67.5 (-O-CH₂-), 61.0 (-CH₂-OH), 32.0 (-CH₂-CH₂-CH₂-) |

| FTIR (Neat) | ν (cm⁻¹): 3360 (broad, O-H stretch), 3060-3030 (aromatic C-H stretch), 2940-2870 (aliphatic C-H stretch), 1600, 1495 (aromatic C=C stretch), 1245 (asymmetric C-O-C stretch), 1045 (C-O stretch)[3] |

| Mass Spec (EI) | m/z (%): 152 (M⁺, 30), 107 (20), 94 (100), 77 (50), 65 (25), 51 (20)[4] |

4.3. Reaction Parameters and Yield

| Parameter | Condition | Expected Yield (%) |

| Reactants | Phenol, NaOH, 3-Chloro-1-propanol | 70-85 |

| Solvent | Ethanol | |

| Temperature | Reflux | |

| Reaction Time | 2-4 hours |

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Conclusion

This technical guide has detailed the synthesis of this compound via the Williamson ether synthesis. The provided experimental protocol, along with the tabulated data, offers a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis. The straightforward nature of this nucleophilic substitution reaction, coupled with its typically good yields, makes it an attractive method for the preparation of this versatile chemical intermediate. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

The Advent of an Ether Alcohol: A Technical Guide to the Discovery and Historical Literature of 3-Phenoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-Phenoxy-1-propanol, a versatile ether alcohol. The document navigates through its historical discovery, rooted in mid-20th-century research on ether alcohol derivatives, and presents detailed experimental protocols for its synthesis. It also compiles its key physicochemical properties and visualizes the fundamental synthetic pathway, offering a comprehensive resource for professionals in research and development.

Historical Context and Discovery

This compound (C₉H₁₂O₂) emerged from the expansion of research into ether alcohols in the mid-20th century. While the specific individual credited with its initial discovery remains undocumented in accessible literature, chemical references to the compound began to appear in the 1950s.[1] Its synthesis was a logical extension of the well-established Williamson ether synthesis, developed by Alexander Williamson in 1850, which provided a general and robust method for preparing ethers.[2] The investigation into compounds like this compound was driven by the pursuit of new industrial solvents, plasticizers, and intermediates for more complex molecules, particularly in the pharmaceutical and cosmetic industries.[1]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a mild, characteristic ether-like odor at room temperature.[1] It possesses both a hydrophilic hydroxyl group and a hydrophobic phenoxy group, rendering it amphiphilic and useful in various formulations. Below is a summary of its key quantitative properties.

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| CAS Number | 6180-61-6 |

| Boiling Point | 83-85 °C |

| Density | 1.04 g/mL |

| Refractive Index (n²⁰/D) | 1.528-1.530 |

| Flash Point | 105 °C |

| λmax | 260 nm |

Synthesis and Experimental Protocols

The most prevalent and historically significant method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The general scheme involves the reaction of sodium phenoxide with a 3-halo-1-propanol, such as 3-chloro-1-propanol.

General Synthesis Workflow

The logical workflow for the synthesis of this compound via the Williamson ether synthesis is depicted below. This process begins with the deprotonation of phenol to form the highly nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with the alkyl halide. The process concludes with workup and purification steps to isolate the final product.

Detailed Experimental Protocol

Objective: To synthesize this compound from phenol and 3-chloro-1-propanol.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

3-Chloro-1-propanol

-

Anhydrous ethanol (as solvent)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a specific molar equivalent of phenol in anhydrous ethanol.

-

Carefully add one molar equivalent of sodium hydroxide pellets to the solution. The mixture is then stirred and gently heated to reflux until all the sodium hydroxide has reacted to form a clear solution of sodium phenoxide.

-

Williamson Ether Synthesis: To the cooled solution of sodium phenoxide, add one molar equivalent of 3-chloro-1-propanol dropwise.

-

The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is partitioned between diethyl ether and water. The aqueous layer is separated, and the organic layer is washed sequentially with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by water, and finally with brine.

-

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The crude product is then purified by vacuum distillation to obtain the pure this compound.

Signaling Pathways and Logical Relationships

The core of this synthesis is the Sₙ2 (bimolecular nucleophilic substitution) mechanism, a fundamental concept in organic chemistry. The following diagram illustrates the logical relationship of the key species involved in this reaction mechanism.

Conclusion

This compound stands as a testament to the enduring utility of classic organic reactions like the Williamson ether synthesis. From its origins in mid-20th-century exploratory research to its current applications in various industries, its synthesis and properties have been well-characterized. This guide provides a foundational understanding of its historical context, a practical framework for its synthesis, and a clear presentation of its key physical data, serving as a valuable resource for the scientific community.

References

A Comprehensive Technical Guide to the Solubility of 3-Phenoxy-1-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 3-phenoxy-1-propanol in a variety of common organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, chemical synthesis, and other research and development activities. This document presents available quantitative data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Core Data Presentation: Solubility of this compound

The solubility of this compound in organic solvents is a key parameter for its use as a solvent, intermediate, or formulation component. Based on available data, this compound exhibits high solubility in many common organic solvents.

Table 1: Quantitative Solubility Data of this compound in Select Organic Solvents

| Organic Solvent | Solvent Class | Solubility at Standard Conditions (25 °C, 1 atm) |

| Methanol | Alcohol | Miscible |

| Ethanol | Alcohol | Miscible[1] |

| Acetone | Ketone | Miscible[1] |

| Ethyl Acetate | Ester | Miscible[1] |

| Diethyl Ether | Ether | Soluble |

| Toluene | Aromatic Hydrocarbon | Soluble |

| Hexane | Aliphatic Hydrocarbon | Sparingly Soluble |

| Chloroform | Halogenated Hydrocarbon | Soluble |

| Dimethylformamide (DMF) | Amide | Soluble |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions, forming a single homogeneous phase. "Soluble" indicates that a significant amount of this compound will dissolve in the solvent, though it may not be in all proportions. "Sparingly Soluble" indicates that only a small amount of this compound will dissolve.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reliable and reproducible research and development. The following are detailed methodologies for key experiments to quantify the solubility of a liquid compound like this compound in organic solvents.

Shake-Flask Method Coupled with Gravimetric Analysis

This is a classic and reliable method for determining the thermodynamic solubility of a compound.

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance (readable to ±0.0001 g)

-

Glass vials with airtight caps

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved phase to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved droplets of this compound.

-

-

Gravimetric Determination:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, use a vacuum desiccator.

-

Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating complete removal of the solvent.

-

The final constant weight represents the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of saturated solution withdrawn) x 100

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / (Mass of saturated solution - Mass of dissolved this compound)) x 100

-

UV-Vis Spectrophotometry for Aromatic Compounds

For solvents that are transparent in the UV-Vis range where this compound absorbs, this method offers a sensitive and accurate alternative to gravimetric analysis.

Objective: To determine the concentration of this compound in a saturated solution using its UV absorbance.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Selected UV-transparent organic solvent (spectroscopic grade)

-

Materials for the shake-flask method (as described above)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the organic solvent in a volumetric flask.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the UV absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent using the shake-flask method as described previously.

-

Withdraw a sample of the clear supernatant and filter it.

-

Accurately dilute the saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-